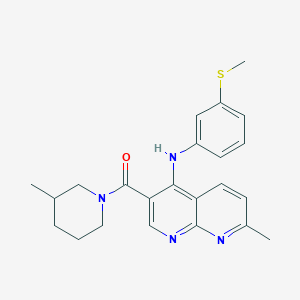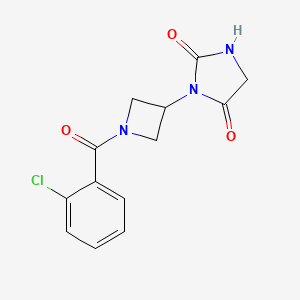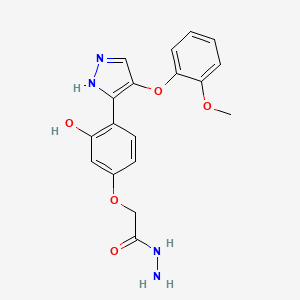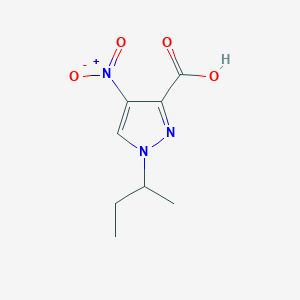![molecular formula C12H15ClN2O2 B2458374 3-[(2-クロロアセトアミド)メチル]-N,N-ジメチルベンゾアミド CAS No. 2031259-37-5](/img/structure/B2458374.png)
3-[(2-クロロアセトアミド)メチル]-N,N-ジメチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” is a chemical compound with the CAS Number: 2031259-37-5 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 3-((2-chloroacetamido)methyl)-N,N-dimethylbenzamide . The InChI code for this compound is 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .
Molecular Structure Analysis
The molecular structure of “3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” can be represented by the InChI code 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .
Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The compound’s molecular weight is 254.72 .
作用機序
The mechanism of action of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide have been extensively studied. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory effects and has been used in studies related to neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This compound has been found to be a potent inhibitor of HDACs and has been used in various studies related to gene expression and cancer. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, and caution must be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the research of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide. One of the directions is the investigation of its potential use in combination with other anticancer drugs. This compound has been found to have potent anticancer effects and may be used in combination with other drugs to enhance its therapeutic efficacy. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been found to have anti-inflammatory effects and may be used in the treatment of diseases such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on human health.
Conclusion:
In conclusion, 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. Its ability to selectively inhibit HDACs has made it a valuable tool in the investigation of gene expression and cancer. However, caution must be taken when using this compound in lab experiments due to its potential toxicity. Further research is needed to investigate its potential use in combination with other drugs and in the treatment of neurodegenerative diseases.
合成法
The synthesis of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide can be achieved through various methods. One of the most common methods is the reaction of 3-amino-N,N-dimethylbenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
抗がん特性
3-[(2-クロロアセトアミド)メチル]-N,N-ジメチルベンゾアミドは、有望な抗がんの可能性を示しています。研究者らは、乳がん、肺がん、結腸がんを含むさまざまな癌細胞株に対するその効果を調査してきました。 メカニズム研究では、細胞周期の進行を妨げ、アポトーシスを誘導し、腫瘍の増殖を阻害することが示唆されています .
抗炎症活性
この化合物は、前臨床研究において抗炎症効果を示しています。それは、炎症性サイトカインと酵素を抑制することにより、炎症経路を調節します。 炎症性疾患の治療薬としての可能性は、さらなる調査が必要です .
抗菌剤
研究者らは、3-[(2-クロロアセトアミド)メチル]-N,N-ジメチルベンゾアミドの抗菌特性を調べてきました。それは、グラム陽性菌とグラム陰性菌の両方に対して活性を示します。 その作用機序と潜在的な臨床応用に関する調査は進行中です .
鎮痛効果
予備調査では、この化合物は鎮痛効果がある可能性があることを示唆しています。 それは、疼痛受容体および神経伝達物質経路と相互作用するため、疼痛管理研究の候補となります .
神経保護の可能性
3-[(2-クロロアセトアミド)メチル]-N,N-ジメチルベンゾアミドは、神経保護剤として注目を集めています。アルツハイマー病やパーキンソン病などの神経変性疾患の動物モデルで有望な結果を示しています。 研究者らは、酸化ストレスを軽減し、神経細胞の生存を促進する能力を調査しています .
ケミカルバイオロジーアプリケーション
その独特の構造により、この化合物はケミカルバイオロジー研究において価値があります。科学者は、それをプローブとして使用して、タンパク質-リガンド相互作用、酵素阻害、細胞プロセスを研究しています。 その汎用性は、生物学的システムを理解するための貴重なツールとなります .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJGVAWPRAMUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)
![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)
